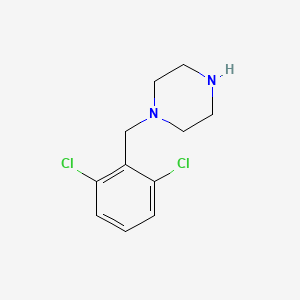

1-(2,6-Dichlorobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTPGHSKQDVCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354376 | |

| Record name | 1-(2,6-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102292-50-2 | |

| Record name | 1-(2,6-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-Dichlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,6-Dichlorobenzyl)piperazine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(2,6-Dichlorobenzyl)piperazine

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted benzylpiperazine derivative of significant interest to the scientific community. As a member of the pharmacologically relevant piperazine class, this compound serves as a valuable building block and research tool in medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, explore methods for its structural elucidation, discuss its chemical reactivity, and outline critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core characteristics and potential applications.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its journey began in the 1950s with its identification as a potent anthelmintic agent.[2][3] The unique physicochemical properties of the piperazine scaffold, particularly the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allow for precise tuning of interactions with biological targets, often enhancing water solubility and bioavailability.[1]

This versatility has led to the classification of piperazine as a "privileged scaffold," a molecular framework capable of binding to multiple biological targets.[1] Consequently, this moiety is integral to a wide array of therapeutics, including antipsychotic, antidepressant, and anxiolytic drugs.[4] The benzylpiperazine subclass, in particular, is known for its central nervous system activity, primarily through modulation of the monoamine pathway.[4] this compound is a specific derivative within this class, utilized as a research chemical and an intermediate for synthesizing more complex molecules with potential therapeutic value.[]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 102292-50-2 | [6][7][8] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [6][7][9] |

| Molecular Weight | 245.15 g/mol | [6][7][9] |

| Appearance | White to tan solid, crystals or crystalline powder | [] |

| Melting Point | 54-62 °C | [9] |

| Boiling Point | 332.4 ± 37.0 °C (Predicted) | [9] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [9] |

| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N | [10] |

| SMILES | C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | [6] |

Synthesis and Purification

Principle of Synthesis

The synthesis of this compound is achieved via a standard nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl bromide. The use of a large excess of piperazine is a key experimental choice; it serves both as the nucleophile and as a base to neutralize the hydrobromic acid byproduct, thereby preventing the formation of piperazine salts and maximizing the yield of the desired monosubstituted product over the disubstituted byproduct.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful isolation of the product with the specified analytical characteristics confirms the efficacy of the methodology.

Materials:

-

Piperazine (anhydrous)

-

2,6-Dichlorobenzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperazine (6.0 equivalents) in anhydrous THF at 0 °C (ice bath).[7]

-

Addition of Electrophile: Prepare a solution of 2,6-dichlorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold piperazine solution over 10-15 minutes.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours to ensure the reaction goes to completion.[7]

-

Solvent Removal: Remove the THF solvent under reduced pressure using a rotary evaporator.[7]

-

Aqueous Workup: Resuspend the crude residue in a mixture of DCM and deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice more with DCM.[7]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude product by flash column chromatography using a gradient elution of 0% to 20% methanol in DCM to afford pure this compound.[7]

Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures trustworthiness in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The chemical shifts and multiplicity patterns are definitive fingerprints of the molecular structure.

| Nucleus | ¹H NMR (400 MHz, CD₃OD) [7] | ¹³C NMR (101 MHz, CD₃OD) [7] |

| Assignments | δ 7.62-7.30 (m, 2H, Ar-H) | δ 136.76 (Ar-C) |

| δ 7.23 (dd, 1H, Ar-H) | δ 133.67 (Ar-C) | |

| δ 3.74 (s, 2H, Ar-CH₂) | δ 129.18 (Ar-CH) | |

| δ 2.92-2.69 (m, 4H, Piperazine-H) | δ 128.24 (Ar-CH) | |

| δ 2.56 (t, 4H, Piperazine-H) | δ 56.55 (Ar-CH₂) | |

| δ 53.41 (Piperazine-C) | ||

| δ 44.95 (Piperazine-C) |

Interpretation: The aromatic protons appear in the expected downfield region. The sharp singlet at 3.74 ppm corresponds to the benzylic protons, confirming the linkage to the piperazine ring. The two distinct signals for the piperazine protons are characteristic of the ring environment. The ¹³C NMR spectrum corroborates this structure with the expected number of aromatic and aliphatic carbon signals.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

-

HRMS (m/z): [M]⁺ calculated for C₁₁H₁₄Cl₂N₂: 245.15; found: 245.06.[7] The measured value is consistent with the molecular formula, validating the identity of the compound.

Infrared (IR) Spectroscopy

While specific data for this exact molecule is not readily published, characteristic vibrational modes can be predicted based on its functional groups.

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2950-2850 cm⁻¹

-

Aromatic C=C stretch: ~1600 cm⁻¹ and ~1475 cm⁻¹

-

C-N stretch: ~1250-1020 cm⁻¹

-

C-Cl stretch: ~830-785 cm⁻¹

Analytical Workflow

Caption: Analytical workflow for structural confirmation and purity assessment.

Chemical Reactivity and Potential Applications

Reactivity Profile

This compound exhibits reactivity characteristic of a secondary amine and a substituted aromatic ring.

-

N-Functionalization: The secondary amine (N-H) of the piperazine ring is nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation to create more complex derivatives.

-

Basicity: As a weak base, it readily forms salts with acids.[2][11] The two nitrogen atoms have distinct pKa values.[2]

Applications in Research and Development

This compound is primarily a research chemical, serving as a key intermediate in synthetic chemistry.[] Its value lies in providing a pre-functionalized scaffold for building libraries of novel compounds. Given the established CNS activity of benzylpiperazines, derivatives of this compound are logical candidates for screening in neuropsychopharmacological assays.[4] The dichloro-substitution on the benzyl ring provides specific steric and electronic properties that can be exploited to modulate binding affinity and selectivity for biological targets like monoamine transporters or receptors.

Hypothetical Biological Interaction

Caption: General mechanism of action for CNS-active benzylpiperazine derivatives.

Safety, Handling, and Storage

Principle of Safe Handling

Due to its irritant properties, all handling of this compound must be conducted with appropriate personal protective equipment (PPE) and engineering controls (i.e., a chemical fume hood) to minimize exposure.

GHS Hazard Classification

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

| Data sourced from Sigma-Aldrich. |

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[12] Ensure safety showers and eyewash stations are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For handling bulk powder, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Protect from light and moisture.[12] The storage area should be secure (store locked up).

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[14]

-

Conclusion

This compound is a well-characterized compound with defined physicochemical properties, a reliable synthetic route, and clear analytical validation methods. Its primary role as a research chemical and synthetic intermediate is underscored by the pharmacological importance of the benzylpiperazine scaffold. By understanding its chemical properties, reactivity, and safety requirements, researchers can effectively and safely utilize this compound to advance projects in drug discovery and medicinal chemistry.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. Retrieved from [Link]

-

de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-606. Retrieved from [Link]

-

Yarım, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Al-Taee, E. T. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES, 1(3), 1-9. Retrieved from [Link]

-

Norton, S. (1964). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 22, 19-27. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]

-

Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 254-266. Retrieved from [Link]

-

Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 102292-50-2 | FD113235 [biosynth.com]

- 7. This compound | 102292-50-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. This compound | CAS: 102292-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 1-(2,6-Dichlorobenzyl)piperazine (CAS 102292-50-2)

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth procedural logic, contextual biological significance, and robust analytical methodologies, reflecting field-proven insights into the handling and application of this important research chemical.

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its six-membered heterocyclic structure, featuring two nitrogen atoms at the 1 and 4 positions, imparts a unique combination of structural rigidity, hydrogen bonding capability, and aqueous solubility that makes it a cornerstone in modern drug design.[3] This scaffold is present in a vast array of approved drugs, spanning therapeutic classes from antipsychotics to anthelmintics.[1][4]

This compound is a specific derivative that combines this valuable piperazine core with a 2,6-dichlorobenzyl moiety. The introduction of halogen atoms, particularly the sterically hindered 2,6-dichloro pattern, is a deliberate strategic choice in medicinal chemistry.[2] This substitution significantly modulates the molecule's lipophilicity, electronic properties, and metabolic stability, potentially altering its interaction with biological targets compared to its non-halogenated counterparts.[2] This guide provides a detailed examination of its synthesis, characterization, potential biological context, and safe handling protocols.

Core Physicochemical & Spectroscopic Data

A precise understanding of a compound's physical and spectroscopic properties is the foundation of all subsequent experimental work. The data for this compound is summarized below.

Physical Properties

All quantitative data has been consolidated for straightforward reference. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 102292-50-2 | [5][6][7] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [5][7][8] |

| Molecular Weight | 245.15 g/mol | [5][7][8] |

| Appearance | White to tan solid or crystalline powder | [] |

| Melting Point | 54-62 °C | [6][][10] |

| Boiling Point | 332.4 ± 37.0 °C (Predicted) | [6][][10] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [6][][10] |

| SMILES | C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | [5][] |

| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N | [][11] |

Spectroscopic Signature for Structural Verification

Spectroscopic data provides an unambiguous fingerprint for the molecule, essential for confirming its identity and purity post-synthesis. The following data has been reported for this compound.

| Technique | Data Summary | Reference |

| ¹H NMR | (400 MHz, Methanol-d₄) δ 7.62-7.30 (m, 2H, Ar-H), 7.23 (dd, J=8.7, 7.4 Hz, 1H, Ar-H), 3.74 (s, 2H, Ar-CH₂), 2.92-2.69 (m, 4H, piperazine-H), 2.56 (t, J=4.9 Hz, 4H, piperazine-H) | [7] |

| ¹³C NMR | (101 MHz, MeOD) δ 136.76, 133.67, 129.18, 128.24 (Ar-C), 56.55 (Ar-CH₂), 53.41 (piperazine-C), 45.95 (piperazine-C) | [7] |

| HRMS | [M+H]⁺ Calculated: 245.0612; Found: 245.0607 (typical values) | [7] |

Synthesis and Characterization Workflow

The synthesis of monosubstituted piperazines like the title compound is a foundational process in medicinal chemistry. The chosen protocol must be robust, scalable, and yield a product of high purity.

Rationale of the Synthetic Approach

The most direct and widely adopted method for preparing 1-benzylpiperazine derivatives is the nucleophilic substitution (N-alkylation) reaction. The logic is as follows:

-

Nucleophile: Piperazine possesses two secondary amine nitrogens, which are excellent nucleophiles.

-

Electrophile: 2,6-Dichlorobenzyl bromide is an ideal electrophile, with the bromine atom being a good leaving group activated by the adjacent benzene ring.

-

Controlling Selectivity: A key challenge in piperazine alkylation is preventing di-alkylation, where both nitrogens react. To favor the desired mono-substituted product, a significant molar excess of piperazine is used. This statistical approach ensures that an electrophile molecule is far more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

Experimental Protocol: Synthesis and Purification

This protocol is based on established procedures and provides a self-validating workflow from reaction to final product characterization.[7]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (6.0 equivalents) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.6 M.

-

Cool the solution to 0 °C using an ice bath. Causality: Cooling controls the initial exothermic reaction upon addition of the alkylating agent.

-

In a separate flask, dissolve 2,6-dichlorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the 2,6-dichlorobenzyl bromide solution dropwise to the cooled piperazine solution over 10-15 minutes.

Step 2: Reaction Execution

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture continuously for 24 hours. Rationale: This extended reaction time ensures the consumption of the limiting reagent (the benzyl bromide).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has disappeared.

Step 3: Work-up and Extraction

-

Remove the THF solvent under reduced pressure using a rotary evaporator.

-

Resuspend the resulting crude solid in a mixture of dichloromethane (DCM) and deionized water (1:1 v/v).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Logic: The desired product is significantly more soluble in the organic DCM layer, while the excess piperazine hydrochloride salt remains in the aqueous layer.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification and Characterization

-

Purify the crude product via automated flash chromatography.

-

Column: Silica gel.

-

Mobile Phase: A gradient of 0% to 20% methanol in DCM. Rationale: The gradient elution effectively separates the nonpolar product from more polar impurities.

-

Collect fractions corresponding to the main product spot (identified by TLC) and concentrate to afford this compound as a solid.

-

Confirm the structure and purity of the final product using NMR and MS analysis as detailed in Section 2.2.

Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to a fully characterized final product.

Caption: Synthesis and Purification Workflow for this compound.

Biological Context and Potential Research Applications

While this compound is primarily classified as a research chemical, its structure suggests several avenues for investigation based on the well-documented pharmacology of the piperazine scaffold.[][12]

The Anthelmintic Mechanism of the Piperazine Core

The parent piperazine compound is a known anthelmintic agent used to treat parasitic worm infections.[13] Its mechanism of action is a classic example of selective toxicity.

-

Target: Piperazine acts as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[14][15]

-

Action: In these invertebrates, GABA receptors are located on muscle cells and mediate inhibition.[15] Piperazine binding activates these receptors, opening chloride ion channels.

-

Result: The resulting influx of chloride ions causes hyperpolarization of the muscle cell membrane. This makes the muscle unresponsive to excitatory signals, leading to a state of flaccid paralysis.[15]

-

Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[14]

This established mechanism provides a strong rationale for screening derivatives like this compound for similar or enhanced anthelmintic activity.

Signaling Pathway Diagram

Caption: Proposed Anthelmintic Mechanism of Action via GABA Receptor Agonism.

Broader Pharmacological Potential

The piperazine nucleus is a component in drugs targeting the central nervous system (CNS), inflammation, and microbial infections.[1][12] The addition of the dichlorobenzyl group increases lipophilicity, which may enhance blood-brain barrier penetration, and provides sites for metabolic interaction. Therefore, this compound serves as an excellent tool compound or starting point for discovery programs in:

-

Neuropharmacology: Screening against various CNS receptors (e.g., serotonin, dopamine).

-

Antimicrobial Research: Testing for activity against bacterial and fungal strains.[16]

-

Anti-inflammatory Assays: Evaluating the inhibition of inflammatory pathways.[12]

Safety, Handling, and Storage

As a research chemical, the toxicological properties of this compound have not been fully elucidated.[17] Therefore, precautions should be based on the known hazards of the parent piperazine compound and general best practices for handling halogenated aromatic compounds.

Hazard Profile (based on Piperazine):

-

Corrosive: Causes severe skin and eye burns.[18]

-

Sensitizer: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[18]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[18]

Mandatory Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Dispensing: When weighing the solid, use a spatula and avoid creating dust. For solutions, use appropriate pipettes or syringes.

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[10][19]

-

Spills & Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a well-defined chemical entity with a straightforward and scalable synthetic route. Its structure, combining the privileged piperazine scaffold with a strategically di-halogenated benzyl group, makes it a compound of significant interest for drug discovery and medicinal chemistry. The detailed analytical, synthetic, and safety protocols provided in this guide are intended to empower researchers to utilize this compound effectively and safely in their exploratory studies, from anthelmintic screening to the development of novel CNS-active agents.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:397244-87-0. Retrieved from [Link]

-

Adooq. (n.d.). Piperazine, 1-[(2,6-dichlorophenyl)methyl]-|102292-50-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(3,4-dichlorobenzyl)piperazine. Retrieved from [Link]

-

NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 102292-50-2 | FD113235 [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 102292-50-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 10. 102292-50-2 | CAS DataBase [m.chemicalbook.com]

- 11. This compound | CAS: 102292-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. chemscene.com [chemscene.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. tcichemicals.com [tcichemicals.com]

synthesis of 1-(2,6-Dichlorobenzyl)piperazine

An In-depth Technical Guide to the Synthesis of 1-(2,6-Dichlorobenzyl)piperazine

Abstract

This technical guide provides a comprehensive examination of the , a key intermediate in pharmaceutical research and development. The document delves into the prevalent synthetic methodologies, primarily focusing on direct N-alkylation and reductive amination, offering a comparative analysis to guide process selection. A detailed, field-proven laboratory protocol for synthesis via direct nucleophilic substitution is presented, complete with step-by-step instructions, work-up, and purification procedures. Furthermore, this guide covers the essential analytical techniques for structural confirmation and purity assessment, alongside critical safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically grounded resource for the preparation of this important chemical entity.

Introduction and Physicochemical Profile

This compound (CAS No: 102292-50-2) is a substituted benzylpiperazine that serves as a valuable building block in medicinal chemistry.[1][2] The piperazine moiety is a prevalent scaffold in many biologically active compounds, often incorporated to modulate physicochemical properties such as solubility and basicity, or to correctly orient pharmacophoric groups for optimal target interaction.[3][4] The specific 2,6-dichloro substitution pattern on the benzyl group imparts distinct electronic and steric properties that can significantly influence the pharmacological profile of derivative compounds.

This guide aims to provide an in-depth understanding of the synthetic chemistry underpinning the formation of this molecule, moving beyond a simple recitation of steps to explain the causality behind methodological choices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102292-50-2 | [2][5] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [5][6] |

| Molecular Weight | 245.15 g/mol | [1][7] |

| Appearance | White to tan solid or crystals | [] |

| Melting Point | 54-62 °C | [7] |

| Boiling Point | 332.4 ± 37.0 °C (Predicted) | [7] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [7] |

| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N | [6] |

Synthetic Strategies: A Comparative Analysis

The core chemical challenge in synthesizing this compound lies in the selective mono-N-alkylation of the piperazine ring. Piperazine possesses two chemically equivalent secondary amine nitrogens, creating a propensity for di-alkylation, which forms the undesired 1,4-bis(2,6-dichlorobenzyl)piperazine byproduct. The choice of synthetic strategy is therefore dictated by the need to control this reactivity.

Strategy A: Direct Nucleophilic Substitution (S-N2)

This is the most direct and commonly reported approach, involving the reaction of piperazine with a suitable 2,6-dichlorobenzyl halide.

-

Mechanistic Principle: The reaction proceeds via a classical bimolecular nucleophilic substitution (S-N2) mechanism. A lone pair of electrons on one of the piperazine nitrogen atoms acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,6-dichlorobenzyl halide and displacing the halide leaving group.[9]

-

Controlling Selectivity: The primary method to favor mono-alkylation is to use a significant molar excess of piperazine relative to the benzyl halide.[5] This statistical approach ensures that a molecule of the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The unreacted piperazine also serves as a base to neutralize the hydrogen halide formed during the reaction.

-

Alternative Control Methods: For syntheses where material cost or separation is a concern, alternative strategies can be employed. One approach involves using mono-protected piperazine, such as 1-Boc-piperazine, which directs alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[10] Another method involves the in-situ formation of piperazine monohydrochloride, which deactivates one nitrogen, thereby promoting mono-substitution.[11]

Caption: Workflow for Direct N-Alkylation.

Strategy B: Reductive Amination

Reductive amination offers a robust alternative that inherently avoids certain byproducts common to direct alkylation.

-

Mechanistic Principle: This is a one-pot, two-stage process. First, piperazine reacts with 2,6-dichlorobenzaldehyde to form an intermediate iminium ion. Second, a mild and selective reducing agent, added to the same reaction vessel, reduces the iminium ion to the desired secondary amine product.[12]

-

Key Reagents: The success of this method hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective as it is mild enough not to reduce the starting aldehyde but is highly efficient at reducing the intermediate iminium ion.[9][10]

-

Advantages: A significant advantage of this strategy is the complete avoidance of over-alkylation. The reaction conditions are not conducive to the formation of quaternary ammonium salts.[10] This can lead to a cleaner reaction profile and simplify purification.

Sources

- 1. This compound | 102292-50-2 | FD113235 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. This compound | 102292-50-2 [chemicalbook.com]

- 6. This compound | CAS: 102292-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Biological Activity of 1-(2,6-Dichlorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Dichlorobenzyl)piperazine is a derivative of the piperazine scaffold, a cornerstone in medicinal chemistry renowned for its presence in a wide array of therapeutic agents. While extensive pharmacological data on this specific analog is not widely published, its structural features—a piperazine ring linked to a 2,6-dichlorobenzyl moiety—suggest a strong potential for biological activity, particularly within the central nervous system. This guide provides a comprehensive analysis of its chemical properties, a detailed synthesis protocol, and a discussion of its postulated biological activities based on structure-activity relationships of related compounds. Furthermore, this document outlines detailed experimental workflows for the full characterization of its pharmacological profile, serving as a roadmap for future research.

Introduction: The Piperazine Scaffold and the Rationale for this compound

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs targeting a wide range of biological systems.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, contribute to its versatility in forming high-affinity interactions with various biological targets.[1] Modifications of the piperazine core have led to the development of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and antihistamines.[2][3]

The synthesis and investigation of this compound are rooted in the systematic exploration of structure-activity relationships within the benzylpiperazine class of compounds.[1] The benzylpiperazine moiety itself is known to interact with monoamine neurotransmitter systems.[1] The addition of chloro-substituents to the benzyl ring is a common medicinal chemistry strategy to modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. The specific 2,6-dichloro substitution pattern creates a unique steric and electronic environment that can influence its interaction with biological targets.[1]

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Source |

| CAS Number | 102292-50-2 | [4][5] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [5][6] |

| Molecular Weight | 245.15 g/mol | [5][] |

| Appearance | White to tan solid, crystals or crystalline powder | [8] |

| Melting Point | 54-62 °C | [] |

| Boiling Point | 332.4 °C at 760 mmHg | [] |

| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N | [6] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and 2,6-dichlorobenzyl bromide.[5]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve piperazine (6.0 equivalents) in tetrahydrofuran (THF) in a reaction vessel and cool the solution to 0 °C.[5]

-

Addition of Alkylating Agent: Separately, dissolve 2,6-dichlorobenzyl bromide (1.0 equivalent) in THF. Add this solution dropwise to the piperazine solution over a period of 10 minutes.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[5]

-

Solvent Removal: Upon completion of the reaction, remove the THF by distillation under reduced pressure.[5]

-

Extraction: Resuspend the crude product in a mixture of dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.[5]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.[5]

-

Purification: Purify the crude product using flash chromatography with a gradient of 0 to 20% methanol in DCM to yield the final product, this compound.[5]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Caption: Synthesis workflow for this compound.

Postulated Biological Activity and Mechanisms of Action

Based on the extensive literature on piperazine derivatives, this compound is hypothesized to interact with several key biological targets within the central nervous system.

Monoamine Neurotransmitter Systems

Benzylpiperazine and its analogs are known to modulate the activity of monoamine neurotransmitters, including dopamine and serotonin, by acting as reuptake inhibitors or releasing agents.[1] The specific substitution pattern on the phenyl ring significantly influences the affinity and selectivity for different monoamine transporters and receptors. It is plausible that this compound interacts with dopamine and/or serotonin receptors, potentially exhibiting antagonist or agonist activity.

GABA-A Receptor Modulation

Several piperazine derivatives, particularly chlorophenylpiperazines, have been shown to act as antagonists at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] Structure-activity relationship studies suggest that the nature and position of the halogen substituent on the phenyl ring are critical for this activity. Therefore, this compound may function as a modulator of GABAergic neurotransmission.

Sigma Receptor Binding

Sigma receptors (σ₁ and σ₂) are involved in a variety of cellular functions and are implicated in several neurological disorders. N,N'-disubstituted piperazine compounds have demonstrated high affinity for both sigma receptor subtypes.[1] The 2,6-dichloro substitution on the benzyl ring of the target compound could confer a specific affinity and selectivity profile for these receptors.

Calcium Channel Blockade

A number of piperazine derivatives have been identified as calcium channel blockers.[9] These compounds inhibit the influx of calcium ions through voltage-gated calcium channels, a mechanism relevant to the treatment of cardiovascular and neurological conditions. The lipophilic nature of the dichlorobenzyl group may facilitate the interaction of this compound with these ion channels.

Proposed Experimental Workflows for Pharmacological Characterization

To elucidate the precise biological activity of this compound, a systematic pharmacological evaluation is necessary. The following experimental workflows are proposed.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters.

Step-by-Step Protocol:

-

Target Selection: Select a panel of relevant receptors and transporters, including but not limited to:

-

Serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)

-

Dopamine receptors (e.g., D₁, D₂, D₃)

-

Monoamine transporters (SERT, DAT, NET)

-

GABA-A receptor

-

Sigma receptors (σ₁, σ₂)

-

Voltage-gated calcium channels (L-, N-, T-type)

-

-

Radioligand Binding: Perform competitive radioligand binding assays using cell membranes expressing the target of interest and a specific radiolabeled ligand.

-

Incubation: Incubate the membranes with the radioligand and increasing concentrations of this compound.

-

Detection: Measure the displacement of the radioligand by the test compound using a scintillation counter or other appropriate detector.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ values to quantify the binding affinity.

Caption: Workflow for in vitro receptor binding assays.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at the identified target(s).

Step-by-Step Protocol (Example for a GPCR):

-

Cell Culture: Use a cell line stably expressing the receptor of interest.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Second Messenger Measurement: Measure the levels of a relevant second messenger (e.g., cAMP, intracellular calcium) using an appropriate assay kit (e.g., ELISA, fluorescence-based).

-

Data Analysis: Generate dose-response curves and calculate EC₅₀ or IC₅₀ values to determine potency and efficacy.

Step-by-Step Protocol (Example for an Ion Channel):

-

Electrophysiology: Utilize patch-clamp electrophysiology on cells expressing the ion channel of interest.

-

Compound Application: Apply this compound to the cells while recording ion channel currents.

-

Data Analysis: Analyze the effect of the compound on channel kinetics (e.g., activation, inactivation, block).

Caption: Workflow for functional assays.

Conclusion

This compound represents a structurally intriguing molecule with the potential for significant biological activity within the central nervous system. While direct experimental data remains limited, its chemical lineage from the versatile piperazine scaffold suggests plausible interactions with key neurotransmitter systems and ion channels. The proposed experimental workflows provide a clear path for the comprehensive pharmacological characterization of this compound. Such studies are essential to unlock its potential as a valuable research tool for dissecting complex neurological pathways and as a starting point for the development of novel therapeutic agents.

References

- Wang, Z., Deng, L., & Xu, M. (2011). Synthesis and calcium channel blocking activities of dipiperazine compounds. Journal of China Pharmaceutical University, 42(6), 503-506.

-

Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. (URL: [Link])

-

ChEMBL - EMBL-EBI. (URL: [Link])

-

Electrophysiologic, antiarrhythmic, and cardioprotective effects of N-[3,5 dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine carboxamidine dihydrochloride (RS-87337) - PubMed. (URL: [Link])

-

BioAssays - PubChem - NIH. (URL: [Link])

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. (URL: [Link])

-

1-(2,6-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 - PubChem. (URL: [Link])

-

Piperazine derivatives for therapeutic use: A patent review (2010-present) - ResearchGate. (URL: [Link])

-

1-(2,6-dichlorobenzoyl)piperazine (C11H12Cl2N2O) - PubChemLite. (URL: [Link])

-

Synthesis, cardiac electrophysiology, and beta-blocking activity of novel arylpiperazines with potential as class II/III antiarrhythmic agents - PubMed. (URL: [Link])

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (URL: [Link])

- WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives - Google P

-

BioAssay Tag Names - PubChem. (URL: [Link])

-

1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem. (URL: [Link])

-

Piperazine - Wikipedia. (URL: [Link])

-

Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed. (URL: [Link])

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

-

Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed. (URL: [Link])

-

1-(2,6-Dichlorophenyl)sulfonylpiperazine | C10H12Cl2N2O2S | CID 2512703 - PubChem. (URL: [Link])

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl)

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - MDPI. (URL: [Link])

-

Synthesis Methods of Calcium Channel Blockers: A Review - Journal of Medicinal and Medical Chemistry. (URL: [Link])

-

Some pharmacological properties of piperazine - PubMed. (URL: [Link])

-

Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL: [Link])

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. (URL: [Link])

Sources

- 1. 1-(2,6-Dichlorophenyl)sulfonylpiperazine | C10H12Cl2N2O2S | CID 2512703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Data mining of PubChem bioassay records reveals diverse OXPHOS inhibitory chemotypes as potential therapeutic agents against ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 4. 1-(2,6-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 | CID 117275286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 102292-50-2 [amp.chemicalbook.com]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 8. WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 9. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]

1-(2,6-Dichlorobenzyl)piperazine molecular weight and formula

An In-depth Technical Guide to 1-(2,6-Dichlorobenzyl)piperazine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted benzylpiperazine of interest to researchers in synthetic chemistry and drug development. The document details its core physicochemical properties, a validated synthesis protocol with mechanistic insights, and robust analytical methodologies for structural confirmation and purity assessment.

Core Compound Properties and Identifiers

This compound is a research chemical distinguished by a piperazine ring N-substituted with a 2,6-dichlorobenzyl group.[1][] This substitution pattern significantly influences its chemical reactivity and potential biological activity. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [][3][4][5][6] |

| Molecular Weight | 245.15 g/mol | [][3][4][6] |

| CAS Number | 102292-50-2 | [1][4][6] |

| Appearance | White to tan solid, crystals, or crystalline powder | [] |

| Melting Point | 54-62 °C | [][6][7] |

| Boiling Point | 332.4 °C (at 760 mmHg, Predicted) | [][7] |

| Density | 1.252 g/cm³ (Predicted) | [][7] |

| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]piperazine | [] |

| SMILES | C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | [1][] |

| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N | [][5][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl bromide.

Causality in Experimental Design:

-

Excess Piperazine: A significant molar excess of piperazine is employed. This is a critical strategic choice to statistically favor monosubstitution and minimize the formation of the disubstituted by-product, 1,4-bis(2,6-dichlorobenzyl)piperazine. The unreacted piperazine also acts as a base to neutralize the hydrogen bromide formed during the reaction.

-

Solvent Choice: Tetrahydrofuran (THF) is an ideal solvent as it readily dissolves both the piperazine starting material and the benzyl bromide, facilitating a homogenous reaction mixture. Its relatively low boiling point simplifies removal during workup.

-

Temperature Control: The reaction is initiated at 0 °C during the dropwise addition of the electrophile to control the initial exothermic reaction. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion over a 24-hour period.[3]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Preparation: Dissolve piperazine (112 mmol, 6.0 eq.) in 180 mL of THF in a suitable reaction vessel and cool the solution to 0 °C in an ice bath.[3]

-

Addition: Separately, dissolve 2,6-dichlorobenzyl bromide (4.5 g, 18.8 mmol) in 20 mL of THF. Add this solution dropwise to the piperazine solution over 10 minutes, maintaining the temperature at 0 °C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[3]

-

Solvent Removal: Concentrate the reaction mixture by removing the THF solvent under reduced pressure.[3]

-

Extraction: Resuspend the resulting crude product in a mixture of dichloromethane (DCM) and water. Transfer to a separatory funnel and perform a liquid-liquid extraction. Collect the organic (DCM) layer. Repeat the extraction of the aqueous layer with fresh DCM.[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude material using flash chromatography with a mobile phase gradient of 0% to 20% methanol in DCM. This step is crucial for separating the target compound from unreacted starting materials and by-products, affording the pure this compound.[3]

Analytical Characterization and Structural Verification

The identity and purity of the synthesized compound must be rigorously confirmed. A combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides an unambiguous structural confirmation.

Workflow: Structural Verification

Caption: Analytical workflow for structural confirmation.

Spectroscopic and Spectrometric Data:

The structure of the final product is confirmed by the following data[3]:

-

¹H NMR (400 MHz, Methanol-d₄):

-

δ 7.62-7.30 (m, 2H): Corresponds to the two protons on the dichlorophenyl ring.

-

δ 7.23 (dd, J = 8.7, 7.4 Hz, 1H): Corresponds to the remaining proton on the dichlorophenyl ring.

-

δ 3.74 (s, 2H): A singlet representing the two protons of the benzylic methylene group (-CH₂-).

-

δ 2.92-2.69 (m, 4H): A multiplet for the four protons on the piperazine ring adjacent to the benzyl nitrogen.

-

δ 2.56 (t, J = 4.9 Hz, 4H): A triplet for the four protons on the piperazine ring adjacent to the secondary amine.

-

-

¹³C NMR (101 MHz, MeOD):

-

δ 136.76, 133.67, 129.18, 128.24: Signals corresponding to the carbon atoms of the dichlorophenyl ring.

-

δ 56.55: Signal for the benzylic methylene carbon.

-

δ 53.41, 44.95: Signals for the carbon atoms of the piperazine ring.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for [M+H]⁺ (C₁₁H₁₅Cl₂N₂): 245.0609

-

Measured m/z: 245.06 (Note: a value of 245.15 is often cited as the molecular weight, while HRMS provides the exact mass of the most abundant isotopes).[3]

-

Proposed Protocol for Purity Assessment by HPLC-UV

While NMR and HRMS confirm identity, a robust chromatographic method is essential for quantifying purity and detecting trace impurities in a drug development setting. As piperazine itself has a poor UV chromophore, derivatization is often employed for sensitive detection.[8] However, the dichlorobenzyl group in the title compound provides sufficient UV absorbance for direct analysis.

Rationale for Method Development:

-

Technique: Reversed-phase HPLC is the workhorse for purity analysis of small organic molecules due to its versatility and reproducibility.

-

Column: A C18 column is a standard choice, offering excellent retention and separation for moderately polar compounds like this one.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water with a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) is common. For a basic compound like a piperazine, a basic modifier (e.g., 0.1% DEA) can improve peak shape by suppressing silanol interactions.[8]

-

Detection: The dichlorophenyl ring allows for strong UV detection, likely around 220-230 nm.

Hypothetical HPLC-UV Protocol:

-

System Preparation: Use an HPLC system equipped with a UV detector.[8]

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Diethylamine in Water

-

B: 0.1% Diethylamine in Acetonitrile

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 35 °C.[8]

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.[8]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.

This method would serve as a starting point for validation, including assessments of linearity, precision, accuracy, and limits of detection/quantification as per standard guidelines.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

- 1. This compound | 102292-50-2 | FD113235 [biosynth.com]

- 3. This compound | 102292-50-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS: 102292-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 1-(2,6-二氯苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. jocpr.com [jocpr.com]

potential pharmacological targets of 1-(2,6-Dichlorobenzyl)piperazine

An In-Depth Technical Guide to the Potential Pharmacological Targets of 1-(2,6-Dichlorobenzyl)piperazine

Executive Summary

This compound is a synthetic compound built upon the piperazine scaffold, a molecular framework renowned for its broad therapeutic applications. The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS) and other systems.[1] This guide provides a comprehensive analysis of the by deconstructing its chemical structure and drawing parallels with pharmacologically similar molecules. We will explore its potential interactions with GABAergic, monoaminergic, and other key receptor systems. Furthermore, this document outlines a systematic, multi-tiered workflow for the experimental identification and validation of these putative targets, providing researchers with actionable protocols and foundational knowledge for future investigation.

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of medicinal chemistry.[1] Its journey began in the 1950s with its use as an anthelmintic agent, where it was found to paralyze parasites by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors, leading to their expulsion from the host.[2][3] This initial success spurred decades of research, revealing the scaffold's remarkable versatility.

The physicochemical properties of the piperazine moiety, particularly the two nitrogen atoms that can act as hydrogen bond acceptors and be readily modified, allow for the creation of vast libraries of derivatives with fine-tuned pharmacological profiles.[1] Consequently, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including:

This history underscores that a molecule containing a piperazine core, such as this compound, has a high probability of exhibiting significant biological activity, particularly within the CNS.

Structural Analysis and Target Hypothesis

The pharmacological profile of this compound can be predicted by analyzing its constituent parts: the piperazine core and the substituted benzyl group.

-

Piperazine Core : As established, this core has a known propensity to interact with GABA receptors.[3] In helminths, this interaction leads to hyperpolarization of muscle cells and flaccid paralysis.[7] While the isoform selectivity is different in vertebrates, the potential for interaction with mammalian GABA receptors remains a primary hypothesis.[2]

-

Benzyl Group : The addition of a benzyl group classifies the molecule as a benzylpiperazine. This class is notorious for its CNS activity, with the parent compound, benzylpiperazine (BZP), acting as a psychostimulant that mimics the effects of amphetamine.[4] The mechanism often involves interaction with monoamine systems.[4]

-

2,6-Dichloro Substitution : The two chlorine atoms on the benzyl ring are critical. Their strong electron-withdrawing nature and steric bulk will significantly influence the molecule's binding affinity and selectivity for various targets compared to unsubstituted benzylpiperazine. This specific substitution pattern guides the search for analogous compounds and their known activities.

Based on this analysis, the most probable target families for this compound are neurotransmitter receptors and transporters.

Potential Pharmacological Target Families

Monoaminergic Systems (Serotonin, Dopamine, Norepinephrine)

Many centrally acting piperazine derivatives exert their effects through the modulation of monoamine pathways.[4] Given its structure as a benzylpiperazine derivative, there is a strong rationale to investigate its affinity for serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as well as the monoamine transporters (SERT, DAT, NET).

A study of a structurally related piperazine derivative, LQFM180, demonstrated binding affinity for the α₁B-adrenergic , 5-HT₁A , and D₂ dopamine receptors , albeit in the low micromolar range.[8] This provides direct evidence that compounds with this general structure can engage these targets. Derivatives of piperazine are also known to have high affinity for the dopamine transporter (DAT).[1]

GABAergic System

The foundational mechanism of the parent piperazine compound is its action on GABA receptors in invertebrates.[3] This action is mediated by its agonist effects upon the inhibitory GABA receptor, causing hyperpolarization and paralysis.[2] Therefore, a primary avenue of investigation is to determine if this compound retains an affinity for GABA receptors, particularly the GABA-A receptor complex, in mammalian systems. Functional assays would be crucial to determine if it acts as an agonist, antagonist, or allosteric modulator.

Sigma Receptors

Sigma receptors (σ₁ and σ₂) are unique, non-opioid intracellular proteins that are implicated in a variety of cellular functions and are targets for several CNS-active drugs. Notably, certain piperazine derivatives have been shown to possess nanomolar binding affinities for sigma receptors. For example, o-nitro-(m-nitrophenethyl)piperazine has a Ki of 4.9 nM for the Sigma-2 receptor, while m-nitro-(m-nitrophenethyl)piperazine has a Ki of <1.0 nM for the Sigma-1 receptor.[1] This precedent makes sigma receptors a highly plausible and compelling target family for this compound.

Cholinergic System

Early studies on the general pharmacology of piperazine revealed that its effects on mammalian smooth and cardiac muscle could be antagonized by atropine, a classic muscarinic acetylcholine receptor antagonist.[9] This suggests a potential interaction with the cholinergic system, which should be considered in a comprehensive screening panel.

Experimental Workflow for Target Identification and Validation

A systematic, multi-stage approach is required to definitively identify and validate the pharmacological targets of this compound.

Step 1: Broad Target Screening

The initial step is to perform a broad screen to identify potential interactions across a wide range of common drug targets.

-

Protocol: Radioligand Binding Panel (e.g., Safety Pharmacology Screen)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Execution: Submit the compound to a commercial or in-house screening panel (e.g., Eurofins SafetyScreen44, CEREP BioPrint). The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of 40-100 receptors, ion channels, and transporters.

-

Principle: The assay measures the percentage displacement of a specific, high-affinity radioligand from its target by the test compound.

-

Data Analysis: A significant displacement (typically >50%) is considered a "hit" and warrants further investigation. This provides a broad but low-resolution map of the compound's potential bioactivity.

-

Step 2: Affinity Determination (Dose-Response)

For each "hit" identified in the initial screen, the next step is to quantify the binding affinity.

-

Protocol: Competitive Radioligand Binding Assay

-

Reagent Preparation: Prepare cell membranes or purified receptors expressing the target of interest, a specific radioligand for that target, and a range of concentrations of the test compound (this compound).

-

Incubation: Combine the membranes/receptors, a fixed concentration of the radioligand, and varying concentrations of the test compound in a multi-well plate. Incubate at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Table 1: Example Binding Affinities (Ki) for Piperazine Derivatives at CNS Targets

| Compound/Derivative Class | Target | Binding Affinity (Ki, nM) | Reference |

| m-nitro-(m-nitrophenethyl)piperazine | Sigma-1 Receptor | <1.0 | [1] |

| o-nitro-(m-nitrophenethyl)piperazine | Sigma-2 Receptor | 4.9 | [1] |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | 0.12 | [1] |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Sigma-1 Receptor | 10.89 | [1] |

| LQFM180 | α₁B, 5-HT₁A, D₂ Receptors | Low Micromolar | [8] |

This table illustrates the high potencies achievable with the piperazine scaffold and provides a benchmark for interpreting new data.

Step 3: Functional Characterization

Once high-affinity binding is confirmed, it is critical to determine the functional consequence of that binding.

-

Protocol: Two-Electrode Voltage Clamp (for Ion Channels like GABA-A)

-

System Preparation: Use Xenopus oocytes microinjected with cRNA encoding the subunits of the target ion channel (e.g., GABA-A receptor).

-

Electrophysiology: Impale a single oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with a solution containing a known agonist (e.g., GABA) to elicit a baseline current response.

-

Test Compound Application: Co-apply the agonist with varying concentrations of this compound.

-

Data Analysis:

-

If the compound enhances the GABA-induced current, it is a positive allosteric modulator .

-

If it reduces the current, it is an antagonist or negative modulator .

-

If it elicits a current on its own, it is an agonist .

-

This provides crucial information on the actual biological effect of the compound at its target.[1]

-

-

Conclusion and Future Directions

This compound is a compound with high potential for biological activity, stemming from its piperazine core and substituted benzyl moiety. Based on extensive precedent in medicinal chemistry, the most promising pharmacological targets are within the monoaminergic (serotonin, dopamine), GABAergic, and sigma receptor systems . The provided experimental workflow offers a robust, logical progression from broad screening to detailed functional characterization, enabling researchers to systematically uncover its mechanism of action. Future research should prioritize a broad binding screen to narrow the field of potential targets, followed by rigorous affinity and functional studies on the most promising candidates to fully elucidate the pharmacological profile of this molecule and its potential as a novel therapeutic agent.

References

- Benchchem. (n.d.). This compound | 102292-50-2.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

-

Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 389–392. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

-

Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(9), 4158-4170. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

de Fátima, Â., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. Retrieved from [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22, 413-429. Retrieved from [Link]

-

Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proteomic Deconvolution of 1-(2,6-Dichlorobenzyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the identification of protein targets of the novel small molecule, 1-(2,6-Dichlorobenzyl)piperazine, utilizing a chemical proteomics approach. It is designed to offer both strategic rationale and actionable protocols for researchers embarking on target deconvolution projects.

Introduction: The Challenge of Target Deconvolution in Modern Drug Discovery

The advent of phenotypic screening has revitalized drug discovery, allowing for the identification of compounds that elicit desired cellular responses without prior knowledge of their molecular targets.[1][2] However, this success presents a critical subsequent challenge: the deconvolution of the compound's mechanism of action, a process fundamentally reliant on identifying its direct protein binding partners.[2][3] Understanding these interactions is paramount for lead optimization, predicting off-target effects, and meeting regulatory requirements. Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, directly probing the interactions between small molecules and the proteome in a native biological context.[1][4][5]

This guide focuses on a specific compound of interest, this compound, a molecule with a piperazine scaffold that is a common feature in many centrally-acting agents.[6][7][8] While the precise biological activity of this particular dichlorobenzyl derivative is not extensively characterized in the public domain, its structure suggests potential interactions with a range of protein classes. Herein, we outline a robust, field-proven chemical proteomics workflow to systematically identify its cellular targets.

Core Strategy: Affinity-Based Target Identification

To elucidate the protein interactome of this compound, we will employ an affinity-based chemical proteomics strategy. This approach is predicated on the synthesis of a chemical probe derived from the parent molecule, which is then used to selectively capture its binding partners from a complex biological lysate.[1][2][9] The captured proteins are subsequently identified using high-resolution mass spectrometry. This method offers a direct and unbiased means of identifying potential drug targets.[3]

The overall workflow can be conceptualized in three principal phases:

-

Chemical Probe Synthesis: Modification of this compound to incorporate a linker and an affinity handle (e.g., biotin).

-

Affinity Purification: Incubation of the probe with a cellular lysate to allow for target binding, followed by selective enrichment of probe-protein complexes.

-

Proteomic Analysis: Elution of bound proteins and their subsequent identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram provides a high-level overview of this experimental design.